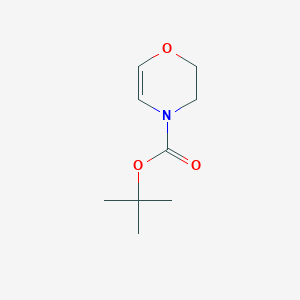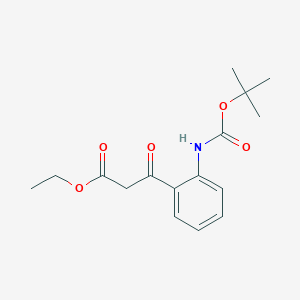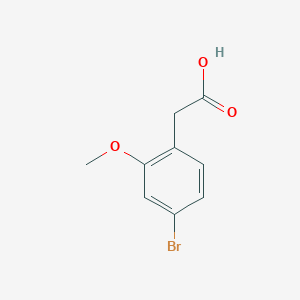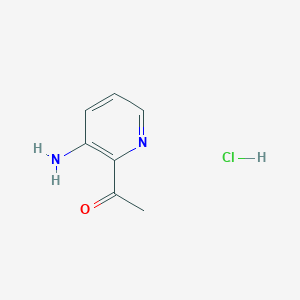
tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate
Übersicht
Beschreibung
Tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate (TBOC) is an organic compound belonging to the oxazine family of heterocyclic compounds. TBOC is a colorless solid with a melting point of 46°C and a boiling point of 150°C. It is a highly reactive compound and is used in a variety of synthetic and research applications. TBOC is synthesized from the reaction of 4-methyl-2-oxazoline and tert-butyl bromide in the presence of a base. It is a versatile reagent for the synthesis of a variety of organic compounds and has been used in the synthesis of drugs, dyes, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate is used as a reagent in a variety of synthetic and research applications. It is a useful reagent for the synthesis of a variety of organic compounds and has been used in the synthesis of drugs, dyes, and other organic compounds. It is also used in the synthesis of polymers and other macromolecules. tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate has been used in the synthesis of a variety of heterocyclic compounds, such as polycyclic aromatic hydrocarbons, polyethers, and polyesters. It is also used in the synthesis of polyurethanes, polyamides, and polyimides.
In addition, tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate has also been used in the synthesis of a variety of antibiotics and other drugs. It is also used in the synthesis of a variety of polymers and other macromolecules. tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate has been used in the synthesis of a variety of heterocyclic compounds, such as polycyclic aromatic hydrocarbons, polyethers, and polyesters. It is also used in the synthesis of polyurethanes, polyamides, and polyimides.
Wirkmechanismus
Target of Action
The primary target of 1-Boc-2,3-dihydro-[1,4]oxazine, also known as tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate or tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate, is the mitochondrial membrane . The compound interacts with this target, leading to a loss in the mitochondrial membrane potential .
Mode of Action
The compound’s interaction with its targets results in significant changes. It causes a loss in the mitochondrial membrane potential in a concentration-dependent manner . This interaction leads to the activation of caspase-9 and -3, which cleave PARP-1 . It also activates caspase-8, which is involved in the extrinsic apoptotic pathway .
Biochemical Pathways
The affected pathways involve both intrinsic and extrinsic apoptotic pathways . The activation of caspase-9 and -3, which cleave PARP-1, is part of the intrinsic apoptotic pathway . The activation of caspase-8 is part of the extrinsic apoptotic pathway . These pathways lead to apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of 1-Boc-2,3-dihydro-[1,4]oxazine’s action involve inducing apoptosis via both intrinsic and extrinsic pathways in human pancreatic cancer MIA-Pa-Ca-2 cells . This is achieved through a loss in the mitochondrial membrane potential and the activation of caspases .
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate is a highly reactive compound and can be used in a variety of synthetic and research applications. It has a low melting point and is easy to handle in the laboratory. However, it is highly toxic and should be handled with caution. In addition, it is a volatile compound and should be stored in a tightly sealed container.
Zukünftige Richtungen
The potential applications of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate are vast and further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological processes. Further research is also needed to explore the potential applications of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate in the synthesis of drugs, dyes, and other organic compounds. Additionally, further research is needed to explore the potential of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate in the synthesis of polymers and other macromolecules. Finally, further research is needed to explore the potential of tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate in the synthesis of heterocyclic compounds, such as polycyclic aromatic hydrocarbons, polyethers, and polyesters.
Eigenschaften
IUPAC Name |
tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4,6H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUQKQQLAZLMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Bromo-6-chloro-2H-benzo[d]imidazol-2-one](/img/structure/B1524202.png)







